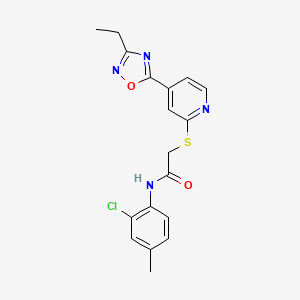

N-(2-chloro-4-methylphenyl)-2-((4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(2-chloro-4-methylphenyl)-2-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN4O2S/c1-3-15-22-18(25-23-15)12-6-7-20-17(9-12)26-10-16(24)21-14-5-4-11(2)8-13(14)19/h4-9H,3,10H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PACLYSNZAPPGHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=N1)C2=CC(=NC=C2)SCC(=O)NC3=C(C=C(C=C3)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-chloro-4-methylphenyl)-2-((4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a detailed overview of its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular structure of this compound includes several functional groups that contribute to its biological activity:

- Chlorine Atom : Enhances lipophilicity, potentially improving membrane permeability.

- Oxadiazole Moiety : Known for its diverse biological activities, particularly in anticancer applications.

Anticancer Properties

Research indicates that compounds containing the oxadiazole scaffold exhibit significant anticancer activity. The mechanism of action often involves the inhibition of key enzymes associated with cancer cell proliferation:

- Targeted Enzymes :

- Telomerase : Inhibition leads to reduced cancer cell immortality.

- Histone Deacetylases (HDAC) : Modulates gene expression related to tumor growth.

- Thymidylate Synthase : Involved in DNA synthesis, making it a critical target for cancer therapy.

A study highlighted the effectiveness of 1,3,4-oxadiazole derivatives against various cancer cell lines, suggesting that this compound may share similar properties due to its structural components .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial potential. Preliminary studies indicate that derivatives with similar structures exhibit varying degrees of activity against Gram-positive and Gram-negative bacteria as well as fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 8.33 - 23.15 µM |

| Staphylococcus aureus | 5.64 - 77.38 µM |

| Candida albicans | 16.69 - 78.23 µM |

These findings suggest a promising antimicrobial profile for this compound .

Study on Anticancer Activity

A recent study investigated the cytotoxic effects of various oxadiazole derivatives on cancer cell lines. The results indicated that compounds with electron-withdrawing groups exhibited enhanced activity against breast and lung cancer cells. The specific case involving this compound showed IC50 values comparable to established chemotherapeutics .

Study on Antimicrobial Efficacy

Another research focused on the antimicrobial efficacy of piperidine derivatives related to the oxadiazole structure. The study found that substitutions on the phenyl ring significantly influenced antimicrobial potency. The compound's structural similarity suggests it may exhibit enhanced antimicrobial properties .

Scientific Research Applications

Molecular Formula

The molecular formula for this compound is C_{16}H_{17ClN_{4}OS.

Molecular Weight

The molecular weight is approximately .

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including those similar to N-(2-chloro-4-methylphenyl)-2-((4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide.

Case Studies

- Oxadiazole Derivatives : Research indicates that oxadiazole derivatives exhibit significant anticancer activity against various cancer cell lines. For instance, compounds containing the oxadiazole moiety have shown promising results in inhibiting the proliferation of leukemia cell lines at concentrations as low as .

- Pyridine-Based Compounds : The incorporation of pyridine rings in chemical structures has been associated with enhanced biological activity. In particular, studies have reported that pyridine derivatives display high potency against breast and melanoma cancer cell lines, with inhibition rates exceeding 80% .

Antimicrobial Properties

Research into similar thioacetamide compounds has demonstrated their effectiveness against a range of bacterial strains. The presence of the thioether linkage contributes to the antimicrobial activity observed in these compounds.

Case Studies

- Thioacetamide Derivatives : Several studies have documented the antibacterial properties of thioacetamide derivatives, which are effective against both Gram-positive and Gram-negative bacteria .

Neuroprotective Effects

Emerging research suggests that compounds with similar structural features may possess neuroprotective qualities. The thiazole and oxadiazole moieties are known to interact with neuroreceptors, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Studies

- Neuroprotective Agents : Compounds that incorporate oxadiazole and thiazole structures have been evaluated for their neuroprotective effects in models of oxidative stress and neuronal apoptosis .

Comparative Data Table

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

- N-(4-chloro-2-methylphenyl)-2-[[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ():

This compound replaces the 1,2,4-oxadiazole with a 1,2,4-triazole ring and introduces an allyl group on the triazole. The 4-chloro-2-methylphenyl group is identical, but the triazole’s lower electronegativity compared to oxadiazole may reduce metabolic stability . - N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide (): The phenyl substituent here is 4-ethyl (vs. 2-chloro-4-methyl), and the heterocycle is a 4-ethyl-1,2,4-triazole.

Heterocyclic Core Modifications

- N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ():

The oxadiazole is replaced by a triazole, and a methoxy group is added to the phenyl ring. Methoxy groups can improve solubility but may sterically hinder target binding .

Structural and Functional Data Comparison

Implications of Structural Differences

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing N-(2-chloro-4-methylphenyl)-2-((4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide?

- Methodology : The synthesis typically involves a multi-step approach:

Substitution Reaction : Reacting a pyridine-thiol derivative with a chloroacetamide precursor under basic conditions (e.g., K₂CO₃ in acetone) to form the thioether linkage.

Oxadiazole Ring Formation : Cyclization of a thioamide intermediate with ethyl-substituted nitrile oxides or via 1,3,4-oxadiazole synthesis using hydrazide precursors .

Purification : Recrystallization from ethanol or chromatography for high-purity yields (>95%) .

- Key Parameters : Reaction temperature (room temperature to reflux), solvent choice (acetone, DMF), and stoichiometric ratios of reactants.

Q. What analytical techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and purity (e.g., δ ~2.5 ppm for methyl groups, δ ~7-8 ppm for aromatic protons) .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., calculated [M+H]+ for C₂₀H₂₀ClN₃O₂S: 408.08) .

- X-ray Crystallography : For resolving stereochemical ambiguities and solid-state packing .

- HPLC : To assess purity (>95%) using C18 columns with acetonitrile/water gradients .

Q. What preliminary biological screening assays are recommended for this compound?

- In Vitro Assays :

- Antimicrobial Activity : Broth microdilution against Gram-positive/negative bacteria (MIC values).

- Enzyme Inhibition : Lipoxygenase (LOX) or acetylcholinesterase (AChE) inhibition assays, given structural similarities to bioactive oxadiazole-acetamide hybrids .

- Cytotoxicity Testing : MTT assay on human cell lines (e.g., HEK-293) to establish safety margins .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways (e.g., transition states for oxadiazole formation) and predict regioselectivity .

- Molecular Docking : Screen against protein targets (e.g., LOX or AChE) to prioritize derivatives for synthesis .

- Machine Learning : Train models on reaction yield data (solvent, catalyst, temperature) to predict optimal conditions .

Q. How to resolve contradictions in spectral data or unexpected byproducts during synthesis?

- LC-MS Analysis : Identify byproducts (e.g., over-alkylation or hydrolysis) and adjust reaction conditions (e.g., lower temperature, inert atmosphere) .

- Isotopic Labeling : Trace sulfur or nitrogen atoms to confirm bond formation in ambiguous steps .

- Kinetic Studies : Monitor reaction progress via in-situ FTIR to detect intermediate species .

Q. What strategies are effective for establishing structure-activity relationships (SAR) for this compound?

- Derivatization : Synthesize analogs with varied substituents (e.g., replacing ethyl with propyl on the oxadiazole ring) .

- Pharmacophore Mapping : Overlay active/inactive analogs to identify critical moieties (e.g., thioether linkage, chloro-methylphenyl group) .

- 3D-QSAR : Use CoMFA/CoMSIA models to correlate electronic/steric features with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.